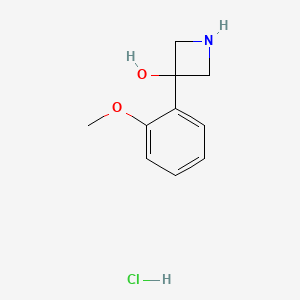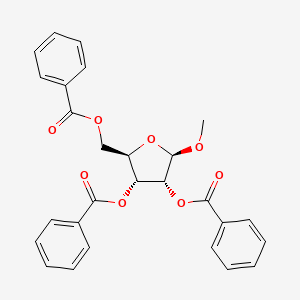
(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-methoxytetrahydrofuran-3,4-diyl dibenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is known for its complex structure and potential anti-cancer efficacy, mainly interfering with DNA replication and transcription.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-methoxytetrahydrofuran-3,4-diyl dibenzoate involves multiple steps, including the protection of hydroxyl groups, benzoylation, and methoxylation. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product’s formation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption .
化学反応の分析
Types of Reactions
(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-methoxytetrahydrofuran-3,4-diyl dibenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoylated ketones, while reduction can produce methoxylated alcohols .
科学的研究の応用
(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-methoxytetrahydrofuran-3,4-diyl dibenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential anti-cancer properties and its ability to interfere with DNA replication and transcription.
Medicine: Investigated for its potential therapeutic applications in treating genetic diseases and cancer.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
作用機序
The mechanism of action of (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-methoxytetrahydrofuran-3,4-diyl dibenzoate involves its interaction with DNA, leading to the inhibition of DNA replication and transcription. This interference can result in the suppression of cancer cell growth and proliferation. The compound targets specific molecular pathways involved in cell division and apoptosis.
類似化合物との比較
Similar Compounds
(2R,3R,4R,5R)-2-(benzoyloxymethyl)-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate: Similar structure but with a fluorine atom, potentially altering its reactivity and biological activity.
(2R,3R,4S,5S)-2-[(Benzoyloxy)methyl]-5-cyanotetrahydrofuran-3,4-diyl dibenzoate: Contains a cyano group, which may affect its chemical properties and applications.
[(2R,3R,4R)-3-(benzoyloxy)-4-fluoro-4-methyl-5-oxooxolan-2-yl]methyl benzoate:
Uniqueness
(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-methoxytetrahydrofuran-3,4-diyl dibenzoate is unique due to its specific combination of benzoyloxy and methoxy groups, which contribute to its distinct chemical reactivity and potential biological activity. Its ability to interfere with DNA processes makes it a valuable compound for research in cancer treatment and genetic diseases.
特性
分子式 |
C27H24O8 |
|---|---|
分子量 |
476.5 g/mol |
IUPAC名 |
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-methoxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C27H24O8/c1-31-27-23(35-26(30)20-15-9-4-10-16-20)22(34-25(29)19-13-7-3-8-14-19)21(33-27)17-32-24(28)18-11-5-2-6-12-18/h2-16,21-23,27H,17H2,1H3/t21-,22-,23-,27-/m1/s1 |
InChIキー |
XJKNQPQTQXKNOC-DVAKJLRASA-N |
異性体SMILES |
CO[C@H]1[C@@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
正規SMILES |
COC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


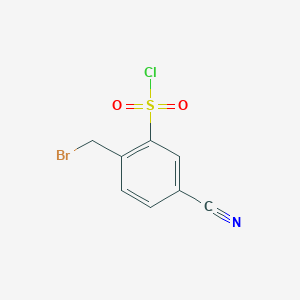
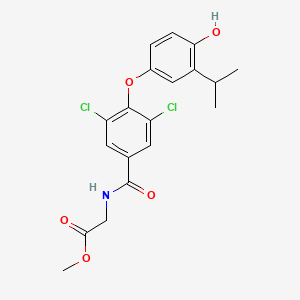
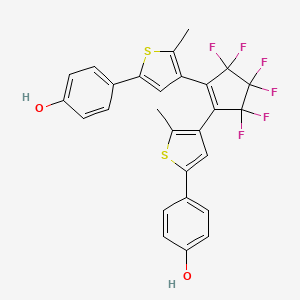
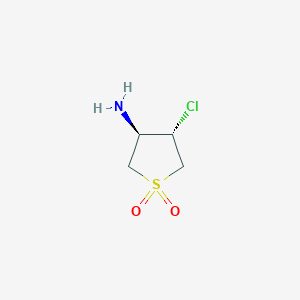


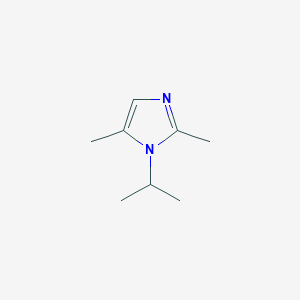
![4H-Spiro[benzo[d]isoxazole-7,1'-cyclopropan]-5(6H)-one](/img/structure/B12949624.png)
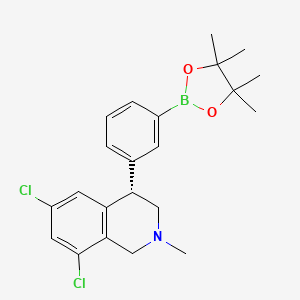
![1-(5-fluoropyrimidin-2-yl)-4-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12949633.png)
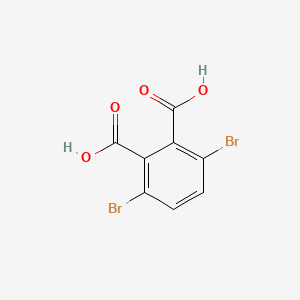
![Methanol, 1-[(3-ethenylphenyl)sulfonyl]-](/img/structure/B12949638.png)

